molecular formula C19H30ClNO2 B1366833 Dodecyl 3-amino-4-chlorobenzoate CAS No. 6195-20-6

Dodecyl 3-amino-4-chlorobenzoate

Cat. No.: B1366833
CAS No.: 6195-20-6
M. Wt: 339.9 g/mol
InChI Key: PFDZHCMFQQMXSB-UHFFFAOYSA-N
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Description

Dodecyl 3-amino-4-chlorobenzoate: is an organic compound characterized by the presence of a dodecyl group, an amino group, and a chloro group attached to a benzoate structure. Its molecular formula is C19H30ClNO2 and it has a molecular weight of 339.9 g/mol . This compound is commonly used as a surfactant and emulsifier in personal care products and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dodecyl 3-amino-4-chlorobenzoate typically involves the esterification of 3-amino-4-chlorobenzoic acid with dodecyl alcohol. One common method includes the use of sodium hydroxide or potassium hydroxide as a base, and tetrabutylammonium bromide as a phase transfer catalyst. The reaction is carried out in xylene at reflux temperature (approximately 140°C) for about 5 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Dodecyl 3-amino-4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dodecyl 3-amino-4-chlorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dodecyl 3-amino-4-chlorobenzoate involves its interaction with lipid membranes due to its amphiphilic nature. The dodecyl group interacts with the hydrophobic regions of lipid bilayers, while the amino and chloro groups can form hydrogen bonds and electrostatic interactions with polar head groups. This interaction can alter membrane fluidity and permeability, making it useful in drug delivery and other applications .

Comparison with Similar Compounds

Comparison: Dodecyl 3-amino-4-chlorobenzoate is unique due to the presence of both amino and chloro groups on the benzoate structure, which provides distinct chemical reactivity and interaction properties. Compared to its analogs, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Properties

IUPAC Name

dodecyl 3-amino-4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30ClNO2/c1-2-3-4-5-6-7-8-9-10-11-14-23-19(22)16-12-13-17(20)18(21)15-16/h12-13,15H,2-11,14,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDZHCMFQQMXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074606
Record name Benzoic acid, 3-amino-4-chloro-, dodecyl ester
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Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6195-20-6
Record name Benzoic acid, 3-amino-4-chloro-, dodecyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=6195-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzoic acid, 3-amino-4-chloro-, dodecyl ester
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Record name Benzoic acid, 3-amino-4-chloro-, dodecyl ester
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Record name Benzoic acid, 3-amino-4-chloro-, dodecyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dodecyl 3-amino-4-chlorobenzoate
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Synthesis routes and methods I

Procedure details

17.2 g (0.1 mol) of 3-amino-4-chlorobenzoic acid was added to 50 ml of dimethylsulfoxide.. Then 13.8 g (0.1 mol) of potassium carbonate was added to the solution obtained above, and the resulting mixture was stirred in the temperature range of from 20 to 30° C. for 30 min. 22.5 g (0.11 mol) of dodecyl chloride was poured into the solution thus obtained, and the resulting solution was heated to 100° C., and allowed to react at the temperature for 1 hour. After completing the reaction, 50 ml of ethyl acetate, and 50 ml of water were added to the reaction mixture, and the organic layer obtained was separated, concentrated, diluted with 100 ml of methanol, and then cooled to precipitate crystals. The crystals were separated by filtration, and then dried to obtain 32.3 g (yield 95%) of the desired product. Purity 99% or higher. Melting point 58.0-59.2° C. A result of the elemental analysis of this sample was as follows:
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

17.2 g (0.1 mol) of 3-amino-4-chlorobenzoic acid was added to 50 ml of N,N-dimethylformamide. Then 13.8 g (0.1 mol) of potassium carbonate was added to the solution obtained above, and the resulting mixture was stirred in the temperature range of from 20 to 30° C. for 30 min. 27.4 g (0.11 mol) of dodecyl bromide was poured into the solution thus obtained, and the resulting solution was heated to 80° C., and allowed to react at the temperature for 1 hour. After completing the reaction, 50 ml of ethyl acetate, and 50 ml of water were added to the reaction mixture, and the organic layer was separated, concentrated, diluted with 100 ml of methanol, and then cooled to precipitate crystals. The crystals were separated by filtration, and then dried to obtain 32.3 g (yield 95%) of the desired product. Purity 99% or higher. Melting point 58.3-59.5° C. A result of the elemental analysis of this sample is as follows:
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
27.4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
95%

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